molecular formula C12H19N3O2 B13774446 Urea, 1-(1-adamantyl)-3-methyl-3-nitroso- CAS No. 81498-80-8

Urea, 1-(1-adamantyl)-3-methyl-3-nitroso-

Cat. No.: B13774446
CAS No.: 81498-80-8
M. Wt: 237.30 g/mol
InChI Key: ZMRRKWOFRJURLO-UHFFFAOYSA-N
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Description

Urea, 1-(1-adamantyl)-3-methyl-3-nitroso-: is a compound that features a urea moiety substituted with an adamantyl group, a methyl group, and a nitroso group. The adamantyl group is a bulky, polycyclic structure that is often used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. The nitroso group is known for its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-(1-adamantyl)-3-methyl-3-nitroso- typically involves the reaction of 1-adamantylamine with methyl isocyanate to form the corresponding urea derivative. The nitroso group can be introduced through the reaction of the urea derivative with nitrosating agents such as sodium nitrite in the presence of an acid.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of 1-adamantylamine from adamantane, followed by its reaction with methyl isocyanate and subsequent nitrosation. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitroso group can undergo oxidation to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The adamantyl group can participate in substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted adamantyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Due to its unique structure, it is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The adamantyl group enhances the ability of the compound to cross biological membranes, making it a candidate for drug development, particularly in targeting central nervous system disorders.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of urea, 1-(1-adamantyl)-3-methyl-3-nitroso- involves its interaction with biological targets such as enzymes and receptors. The adamantyl group enhances membrane permeability, allowing the compound to reach intracellular targets. The nitroso group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological macromolecules.

Comparison with Similar Compounds

  • Urea, 1-(1-adamantyl)-3-methyl-3-nitro-
  • Urea, 1-(1-adamantyl)-3-methyl-3-amino-
  • Urea, 1-(1-adamantyl)-3-methyl-3-hydroxy-

Comparison:

  • Urea, 1-(1-adamantyl)-3-methyl-3-nitroso- is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity.
  • Urea, 1-(1-adamantyl)-3-methyl-3-nitro- features a nitro group, which is more stable but less reactive compared to the nitroso group.
  • Urea, 1-(1-adamantyl)-3-methyl-3-amino- has an amino group, which can participate in different types of chemical reactions, such as acylation and alkylation.
  • Urea, 1-(1-adamantyl)-3-methyl-3-hydroxy- contains a hydroxy group, which can form hydrogen bonds and participate in oxidation reactions.

This detailed article provides a comprehensive overview of urea, 1-(1-adamantyl)-3-methyl-3-nitroso-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

81498-80-8

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

3-(1-adamantyl)-1-methyl-1-nitrosourea

InChI

InChI=1S/C12H19N3O2/c1-15(14-17)11(16)13-12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,16)

InChI Key

ZMRRKWOFRJURLO-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC12CC3CC(C1)CC(C3)C2)N=O

Origin of Product

United States

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